Butyrospermol: A Technical Guide to Its Natural Sources, Distribution, and Analysis
Butyrospermol: A Technical Guide to Its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyrospermol is a tetracyclic triterpene alcohol of the euphane series, recognized for its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for butyrospermol. The primary documented source of this compound is the nut of the shea tree (Vitellaria paradoxa), a key agricultural commodity in West and Central Africa. While also identified in other plant species, quantitative data remains largely centered on shea butter. This document details the concentration of butyrospermol in shea butter, outlines its biosynthetic pathway, and provides a generalized experimental workflow for its extraction, isolation, and quantification.
Natural Sources and Distribution
Butyrospermol has been identified in several plant species, though its concentration is most significant and well-documented in the shea tree.
Vitellaria paradoxa (Shea Tree)
The most abundant natural source of butyrospermol is the nut of the shea tree, Vitellaria paradoxa (formerly Butyrospermum parkii). The fat extracted from the shea nut kernel, known as shea butter, contains a significant unsaponifiable fraction, which is rich in triterpene alcohols, including butyrospermol.
The concentration of butyrospermol in shea butter can vary based on the geographical origin of the nuts. Shea butters from West African countries such as Nigeria, Ghana, and Ivory Coast generally exhibit higher concentrations of triterpene alcohols compared to those from East African nations like Uganda[1]. This variation is likely attributable to genetic and environmental factors.
Other Documented Sources
Butyrospermol has also been reported in other plant species, although quantitative data on its concentration in these sources is limited:
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Xylocarpus granatum : The fruit of this mangrove species has been found to contain fatty acid esters of butyrospermol[2].
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Camellia sinensis (Tea Plant) : The presence of butyrospermol has been reported in tea leaves[3].
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Euphorbia prostrata : This medicinal plant is another reported source of butyrospermol[4].
Further research is required to quantify the butyrospermol content in these and other potential plant sources to assess their viability for commercial extraction.
Quantitative Data
The following table summarizes the quantitative data available for butyrospermol content, primarily from Vitellaria paradoxa.
| Natural Source | Plant Part | Total Fat Content (% of dry weight) | Unsaponifiable Matter (% of fat) | Triterpene Alcohols (% of unsaponifiable matter) | Butyrospermol (% of triterpene alcohols) | Butyrospermol Esters (% of total triterpene esters) |
| Vitellaria paradoxa (Shea Tree) | Kernel | 30 - 54%[1][5] | 2 - 12%[1][5] | 22 - 72%[1][5] | 14.9 - 26.3% (mean 20.3%) | Butyrospermol cinnamate: 14.8% (mean)[5], Butyrospermol acetate: 5.8% (mean)[5] |
Biosynthesis of Butyrospermol
Butyrospermol, as a euphane-type triterpenoid, is synthesized via the mevalonate (MVA) pathway. The biosynthesis begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the universal isoprene unit, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). The head-to-tail condensation of these units leads to the formation of farnesyl pyrophosphate (FPP), and subsequently, the tail-to-tail condensation of two FPP molecules forms squalene.
The cyclization of 2,3-oxidosqualene, formed from the epoxidation of squalene, is a critical branching point in triterpenoid biosynthesis. In the case of euphane-type triterpenoids, this cyclization is catalyzed by an oxidosqualene cyclase (OSC), specifically a euphol synthase, to form the tetracyclic euphane skeleton. While the precise enzymatic steps leading from the resulting carbocation to butyrospermol have not been fully elucidated, it is understood to involve a series of rearrangements and deprotonations. The pathway is analogous to the formation of other triterpenoids like euphol.
References
- 1. veeprho.com [veeprho.com]
- 2. mdpi.com [mdpi.com]
- 3. Metabolomics analysis reveals the compositional differences of shade grown tea (Camellia sinensis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemical screening, antioxidant, immunomodulatory and analgesic potential of aqueous-ethanolic extracts of Euphorbia prostrata ait. and Crotalaria burhia Buch–Ham - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
